

Cochlioquinone A efficacy comparison anhydrocochlioquinone A

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Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

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Biological Activity Profile

Biological Activity	Cochlioquinone A	Anhydrocochlioquinone A (ANDC-A)
Anti-leishmanial (vs. <i>L. amazonensis</i> amastigotes)	EC ₅₀ : 1.7 μ M [1]	EC ₅₀ : 44 μ M (22.4 μ g/mL) [2]
Anti-leishmanial (vs. <i>L. donovani</i> amastigotes)	Active (Specific EC ₅₀ not provided) [3]	Information missing
Cytotoxic / Anticancer	Not active against 3 human cancer cell lines (MCF-7, TK-10, UACC-62) at up to 20 μ g/mL [1]	Active against multiple human cancer lines (IC ₅₀ : 5.4 - 20.3 μ M) [2]
Antibacterial	Active [3]	Moderate activity vs. <i>Staphylococcus aureus</i> (MIC: 248.7 μ M) [2]
Anti-angiogenic	Information missing	Information missing
Other Activities	Phytotoxic, DGK inhibition [3] [4]	Antinematodal activity [3]

Experimental Data & Protocols

The data in the table above was generated using the following standardized experimental methods, which are crucial for interpreting the results.

Anti-leishmanial Activity

- **Target:** Amastigote-like forms of *Leishmania amazonensis* and *L. donovani*.
- **General Protocol:** Parasites are incubated with serial dilutions of the test compound. After a set period (e.g., 72 hours), parasite viability is assessed. The **EC₅₀ (Effective Concentration)** is then calculated, which represents the compound concentration required to kill 50% of the parasites [2] [1].
- **Key Finding:** **Cochlioquinone A** showed significantly higher potency (a lower EC₅₀) against *L. amazonensis* than Anhydro**cochlioquinone A** [2] [1].

Cytotoxic / Anticancer Activity

- **Target:** A panel of human cancer cell lines (e.g., HL-60, THP-1, MCF-7, HCT116).
- **General Protocol (MTT Assay):** Cells are treated with the compound for a defined period. A yellow tetrazolium salt (MTT) is added, which is reduced to purple formazan by metabolically active cells. The amount of formazan, measured spectrophotometrically, is proportional to the number of living cells. The **IC₅₀ (Inhibitory Concentration)** is calculated as the concentration needed to reduce cell viability by 50% [2].
- **Key Finding:** Anhydro**cochlioquinone A** demonstrated broad cytotoxicity, while **Cochlioquinone A** was found to be non-cytotoxic in the tested models, indicating a potentially better safety profile for the latter [2] [1].

Antibacterial Activity

- **Protocol (Microdilution Assay):** Bacteria are grown in broth with serial dilutions of the compound. After incubation, the lowest concentration that prevents visible growth is recorded as the **MIC (Minimal Inhibitory Concentration)** [2].
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Structural & Mechanistic Insights

The difference in biological activity between these two compounds can be largely attributed to their subtle structural difference.

- **Mechanistic Consequences:** This structural change influences the molecule's shape, rigidity, and interaction with biological targets. While both are **meroterpenoids** (hybrid molecules derived from polyketide and terpenoid pathways) with a core tetracyclic ring system [3] [4], the introduction of the double bond in Anhydro**cochlioquinone A** is a key modification that alters its bioactivity and selectivity [3] [2].

Research Implications Summary

- **For Anti-leishmanial Applications:** **Cochlioquinone A** is the more promising lead due to its significantly higher potency. Its lack of cytotoxicity against certain cell lines also suggests better selectivity [1].
- **For Anticancer Applications:** **Anhydrocochlioquinone A** shows broader potential, as it induces apoptosis and eradicates clonogenic tumor cells, though its cytotoxicity needs to be carefully managed [2].
- **Overall:** **Cochlioquinone A** appears to be a more selective anti-leishmanial agent, while its derivative, **Anhydrocochlioquinone A**, has a broader and more potent cytotoxic profile.

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